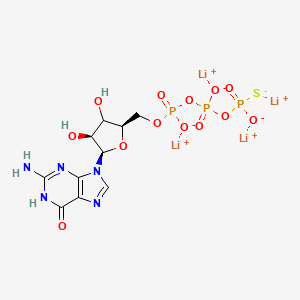
GTP|AS (tetralithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt, commonly referred to as GTP|AS (tetralithium), is a non-hydrolysable analog of guanosine triphosphate. This compound is widely used in biochemical research due to its ability to activate guanine-nucleotide-binding proteins (G proteins) and its resistance to enzymatic hydrolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
GTP|AS (tetralithium) is synthesized through a multi-step chemical process The synthesis typically involves the thiolation of guanosine triphosphate to produce guanosine 5’-O-(3-thiotriphosphate)The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of GTP|AS (tetralithium) involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
GTP|AS (tetralithium) primarily undergoes substitution reactions due to the presence of the thiophosphate group. It can also participate in complex formation with metal ions and other biomolecules .
Common Reagents and Conditions
Common reagents used in reactions involving GTP|AS (tetralithium) include various metal salts, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reactivity .
Major Products
The major products formed from reactions involving GTP|AS (tetralithium) include various thiophosphate derivatives and complexes with metal ions. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .
Applications De Recherche Scientifique
GTP|AS (tetralithium) has a wide range of applications in scientific research:
Mécanisme D'action
GTP|AS (tetralithium) exerts its effects by binding to G proteins and activating them. The compound mimics the natural substrate, guanosine triphosphate, but is resistant to hydrolysis, leading to prolonged activation of the G proteins. This activation triggers downstream signaling pathways that regulate various cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanosine 5’-triphosphate sodium salt
- Guanosine 5’-diphosphate sodium salt
- Adenosine 5’-O-(3-thiotriphosphate) tetralithium salt
Uniqueness
GTP|AS (tetralithium) is unique due to its non-hydrolysable nature, which allows for sustained activation of G proteins. This property makes it a valuable tool in biochemical research, as it provides insights into the long-term effects of G protein activation and the regulation of related signaling pathways .
Propriétés
Formule moléculaire |
C10H12Li4N5O13P3S |
|---|---|
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
tetralithium;[[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-sulfidophosphinate |
InChI |
InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5?,6+,9-;;;;/m1..../s1 |
Clé InChI |
AMQXJFWJOAWCPV-HDAKQFDOSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
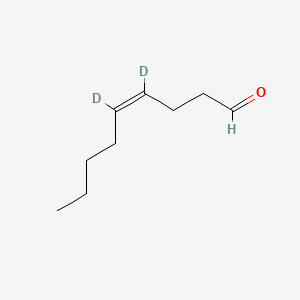



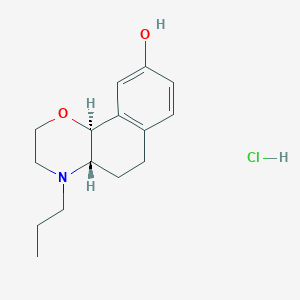
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
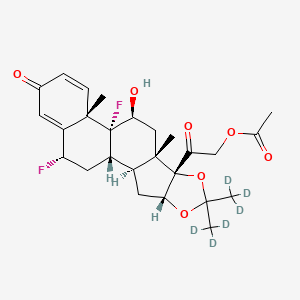
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
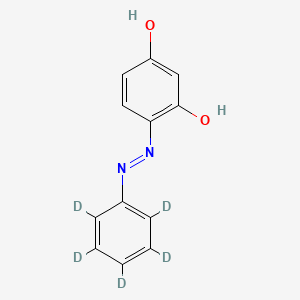
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)

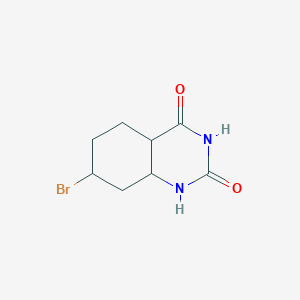
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
